molecular formula C11H14O6 B3461994 Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate

Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate

Cat. No.: B3461994
M. Wt: 242.22 g/mol
InChI Key: ZFEDJSWRMRGIPF-UHFFFAOYSA-N
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Description

Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C11H16O6. It is a derivative of cyclopentane, featuring two ester groups and two ketone functionalities. This compound is of interest in organic synthesis and various industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate typically involves the reaction of cyclopentadiene derivatives with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction.

    Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups via substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate exerts its effects involves interactions with various molecular targets. The ester and ketone groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of new chemical bonds. These interactions are crucial in its role as a synthetic intermediate and in its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6/c1-10(2)6(12)5-11(7(10)13,8(14)16-3)9(15)17-4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEDJSWRMRGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(C1=O)(C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate
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Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate
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Dimethyl 3,3-dimethyl-2,4-dioxocyclopentane-1,1-dicarboxylate

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